Hentriacontyl acrylate
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Overview
Description
. It is an ester formed from the reaction of acrylic acid and hentriacontanol. This compound is part of the acrylate family, which is widely used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontyl acrylate can be synthesized through the esterification reaction between acrylic acid and hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with hentriacontanol in the presence of a base such as triethylamine. The continuous flow process offers advantages such as higher efficiency, better control over reaction conditions, and reduced formation of side products .
Chemical Reactions Analysis
Types of Reactions: Hentriacontyl acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of hentriacontyl acrylate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets and pathways depending on their application. For instance, in biomedical applications, the polymers can interact with cellular components, promoting cell adhesion and proliferation . The ester group in this compound can also undergo hydrolysis, releasing acrylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Octyl acrylate: Similar in structure but with a shorter alkyl chain.
Dodecyl acrylate: Another acrylate ester with a medium-length alkyl chain.
Hexadecyl acrylate: Contains a longer alkyl chain compared to octyl and dodecyl acrylates.
Uniqueness: Hentriacontyl acrylate is unique due to its long hentriacontyl chain, which imparts distinct physical and chemical properties. This long chain length provides enhanced hydrophobicity and flexibility to the resulting polymers, making them suitable for specific applications where these properties are desired .
Properties
CAS No. |
94138-83-7 |
---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
hentriacontyl prop-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-36-34(35)4-2/h4H,2-3,5-33H2,1H3 |
InChI Key |
HTVKZPXLHGYWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
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